2-Chloro-N-(2-furylmethyl)isonicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-furylmethyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2-furylmethylamine in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-furylmethyl)isonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furylmethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isonicotinamides depending on the nucleophile used.
Oxidation Reactions: Products include furylmethyl aldehydes or carboxylic acids.
Reduction Reactions: Products include furylmethyl alcohols.
Scientific Research Applications
2-Chloro-N-(2-furylmethyl)isonicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-furylmethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The chloro group and furylmethyl moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-furylmethyl)benzamide: Similar structure but with a benzamide moiety instead of isonicotinamide.
2-Chloro-N-(2-furylmethyl)pyridinecarboxamide: Similar structure but with a pyridinecarboxamide moiety.
Uniqueness
2-Chloro-N-(2-furylmethyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its isonicotinamide moiety differentiates it from other similar compounds, providing unique interactions with biological targets .
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-6-8(3-4-13-10)11(15)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBAYCJFHARJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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